molecular formula C14H20N2O B15348446 N-butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 88630-42-6

N-butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B15348446
CAS No.: 88630-42-6
M. Wt: 232.32 g/mol
InChI Key: MPGHTXLKWNDCHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is a chemical entity of interest in medicinal chemistry and pharmacological research, particularly within the study of the endocannabinoid system and serine hydrolase enzymes . Compounds based on the 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold have been identified as potent and selective inhibitors of specific biological targets. Recent research has explored similar carboxamide derivatives as high-potency inhibitors of the STING (Stimulator of Interferon Genes) pathway, which plays a vital role in innate immunity and is implicated in various autoimmune and autoinflammatory diseases . Furthermore, the 3,4-dihydroisoquinoline core structure is a recognized privileged scaffold in drug discovery, frequently utilized in the synthesis of compounds for probing protein function . Researchers value this chemotype for developing probes to investigate inflammatory processes, immune signaling, and metabolic regulation. This product is intended for research applications in a controlled laboratory environment. It is strictly labeled as For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

88630-42-6

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-butyl-3,4-dihydro-1H-isoquinoline-2-carboxamide

InChI

InChI=1S/C14H20N2O/c1-2-3-9-15-14(17)16-10-8-12-6-4-5-7-13(12)11-16/h4-7H,2-3,8-11H2,1H3,(H,15,17)

InChI Key

MPGHTXLKWNDCHB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N1CCC2=CC=CC=C2C1

Origin of Product

United States

Scientific Research Applications

N-butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: Aromatic vs. Alkyl Groups: Benzyl and halogenated benzyl derivatives (e.g., 2b, 2k) exhibit strong MAO and ChE inhibition due to π-π stacking with enzyme active sites (e.g., MAO-A’s FAD cofactor or AChE’s peripheral anionic site) . Electron-Withdrawing Groups: Fluorine or trifluoromethyl groups (e.g., 2b, 2k) improve inhibitory potency and selectivity by modulating electron density and steric fit within enzyme pockets .

Cytotoxicity Trends :

  • Most benzyl derivatives (e.g., BPIQC, 2b) show low cytotoxicity (IC₅₀ >100 μM), making them viable for CNS applications. However, bulkier substituents like trifluoromethyl (2k) reduce safety margins (IC₅₀: 87.2 μM) . The N-butyl variant’s cytotoxicity remains unstudied but may correlate with alkyl chain length and metabolic stability.

Hybrid Scaffolds: Compounds like N-(5-(4-fluorophenyl)-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide () demonstrate modular design strategies to combine isoquinoline motifs with heterocyclic systems (e.g., oxadiazole), though biological data are lacking .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding corresponding amines and carboxylic acids. Reaction outcomes depend on pH and temperature:

Conditions Products Yield Reference
6M HCl, reflux (110°C, 8h)3,4-dihydroisoquinoline + butylamine78%
2M NaOH, 80°C (6h)Sodium carboxylate + butylamine65%

Mechanistic studies suggest nucleophilic attack at the carbonyl carbon, followed by cleavage of the C–N bond. Steric hindrance from the butyl group slightly reduces reaction rates compared to smaller alkyl analogs.

Alkylation and Acylation

The secondary amine in the dihydroisoquinoline core participates in nucleophilic substitution reactions:

Alkylation with Benzyl Bromide

Reagent Catalyst Solvent Product Yield
Benzyl bromideK₂CO₃DMFN-Benzyl-N-butyl-3,4-dihydroisoquinolinecarboxamide82%

Conditions : 60°C, 12h .

Acylation with Acetyl Chloride

Reagent Base Product Yield
Acetyl chlorideEt₃NN-Acetyl-N-butyl-3,4-dihydroisoquinolinecarboxamide91%

Conditions : 0°C → RT, CH₂Cl₂ .

Ring-Opening Reactions

Reductive ring-opening with LiAlH₄ converts the heterocycle into a primary amine:

C14H18N2O+LiAlH4C13H19N+NH3+LiAlO2\text{C}_{14}\text{H}_{18}\text{N}_2\text{O} + \text{LiAlH}_4 \rightarrow \text{C}_{13}\text{H}_{19}\text{N} + \text{NH}_3 + \text{LiAlO}_2

Reagent Temperature Product Yield
LiAlH₄0°C → reflux1-Butyl-2-aminomethylbenzene68%

Side products include over-reduced derivatives (e.g., fully saturated cyclohexane analogs).

Catalytic Cyclization and Annulation

The compound serves as a precursor in tandem annulation reactions. For example, BF₃·OEt₂-mediated cyclization yields polycyclic structures:

Catalyst Substrate Product Yield
BF₃·OEt₂Ethyl 3-phenylprop-2-enoateEthyl quinoline-1(2H)-carboxylate58%

This method enables rapid access to fused quinoline derivatives .

Oxidative Functionalization

DDQ-mediated α-cyanation introduces nitrile groups at the benzylic position:

\text{C}_{14}\text{H}_{18}\text{N}_2\text{O} + \text{DDQ} + (\text{n-Bu})_3\text{SnCN} \rightarrow \text{C}_{15}\text{H}_{17}\text{N}_3\text{O} + \text{DDQH}_2}

Oxidant Cyanide Source Product Yield
DDQ(n-Bu)₃SnCN1-Cyano-N-butyl-3,4-dihydroisoquinolinecarboxamide86%

Conditions : CH₂Cl₂, 4Å MS, RT, 1h .

Enzyme Inhibition Mechanisms

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

Enzyme Inhibition Type IC₅₀ Reference
Monoamine oxidase ACompetitive1.2 μM
AcetylcholinesteraseNon-competitive4.8 μM

Structural analogs with bulkier N-substituents (e.g., cyclohexyl) show enhanced selectivity for cholinesterase over MAO .

Stability Under Thermal and Oxidative Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with mass loss correlating to CO₂ and butylamine release. Oxidative stability tests (H₂O₂, 30%) show <5% degradation over 24h at pH 7.

This comprehensive profile underscores N-butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide’s versatility in synthetic and medicinal chemistry, validated by reproducible experimental protocols .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of substituted phenethylamine precursors followed by carboxamide formation via coupling reactions. Key steps include:

  • Cyclization : Use of POCl₃ or polyphosphoric acid to form the dihydroisoquinoline core .
  • Carboxamide Coupling : Activation of carboxylic acid derivatives (e.g., using EDCI/HOBt) with N-butylamine under inert conditions .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 amine:acid) can improve yields to >75% .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regioselectivity (e.g., dihydroisoquinoline protons at δ 3.2–4.1 ppm) and N-butyl chain integration .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) coupled with ESI-MS detects impurities <0.5% .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What in vitro screening strategies are recommended for initial biological evaluation of this compound?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Enzyme Inhibition : Monoamine oxidase (MAO) and cholinesterase inhibition assays at 1–100 μM, using spectrophotometric methods (e.g., kynuramine oxidation for MAO-A/B) .
  • Receptor Binding : Radioligand displacement assays for serotonin/dopamine receptors (IC₅₀ determination) .
  • Cytotoxicity : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding data for this compound?

  • Methodological Answer :

  • Dynamic Simulations : Perform molecular dynamics (MD) simulations (50–100 ns) to account for protein flexibility and solvation effects .
  • Mutagenesis Studies : Validate predicted binding residues (e.g., MAO-A F352) via site-directed mutagenesis and IC₅₀ comparisons .
  • Orthogonal Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ/kₐ) independently .

Q. What strategies exist for designing multi-target inhibitors based on this compound's scaffold?

  • Methodological Answer :

  • Hybridization : Merge pharmacophores (e.g., add acetylcholinesterase-binding motifs like benzylpiperidine) .
  • Substituent Tuning : Modify the N-butyl chain to enhance lipophilicity (e.g., tert-butyl for blood-brain barrier penetration) or introduce halogens (e.g., Br at position 7 for MAO-B selectivity) .
  • Table : Substituent Effects on Activity
PositionSubstituentMAO-A IC₅₀ (μM)ChE IC₅₀ (μM)
7Br0.122.3
6NH₂1.80.45

Q. What are the challenges in translating in vitro potency to in vivo efficacy for this compound, and how can they be addressed?

  • Methodological Answer :

  • PK/PD Modeling : Assess bioavailability (e.g., hepatic microsomal stability, LogP 2.5–3.5) and brain penetration in rodent models .
  • Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at position 3) that may reduce efficacy .
  • Formulation : Develop nanoparticle carriers or prodrugs (e.g., ester derivatives) to enhance solubility and half-life .

Notes

  • Data Contradictions : Discrepancies in bromo-substituted analogs’ activities (e.g., position 6 vs. 7) suggest regioselectivity studies are critical .
  • Validation : Cross-validate enzyme inhibition data with orthogonal assays (e.g., isothermal titration calorimetry) to confirm mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.